molecular formula C9H7N3OS B3062456 N-(1,3,4-Thiadiazol-2-yl)benzamide CAS No. 26861-95-0

N-(1,3,4-Thiadiazol-2-yl)benzamide

Cat. No.: B3062456
CAS No.: 26861-95-0
M. Wt: 205.24 g/mol
InChI Key: RWOUBULBQYRRNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1,3,4-Thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1,3,4-Thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, it has been shown to activate caspases, which are involved in the apoptotic pathway, thereby inducing cell death in cancer cells .

Comparison with Similar Compounds

  • N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide

Comparison: N-(1,3,4-Thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit higher potency in certain applications, such as anticancer activity, due to its ability to activate specific molecular pathways .

Properties

CAS No.

26861-95-0

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C9H7N3OS/c13-8(7-4-2-1-3-5-7)11-9-12-10-6-14-9/h1-6H,(H,11,12,13)

InChI Key

RWOUBULBQYRRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

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